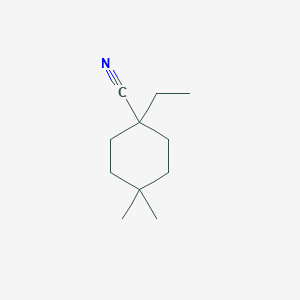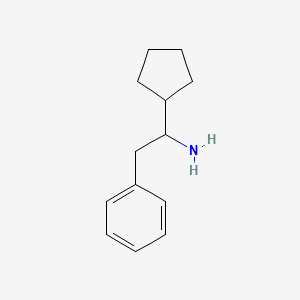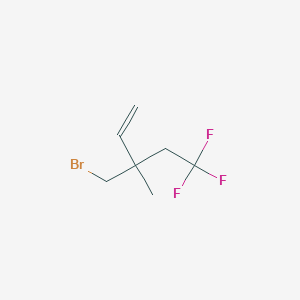
3-(Bromomethyl)-5,5,5-trifluoro-3-methylpent-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Bromomethyl)-5,5,5-trifluoro-3-methylpent-1-ene is an organic compound with the molecular formula C7H10BrF3 It is a halogenated alkene, characterized by the presence of a bromomethyl group and three fluorine atoms attached to a pentene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-5,5,5-trifluoro-3-methylpent-1-ene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylpent-1-ene and bromine.
Bromination: The bromination of 3-methylpent-1-ene is carried out using bromine in the presence of a catalyst, such as iron or aluminum bromide. The reaction is typically conducted at low temperatures to control the regioselectivity and yield of the desired product.
Fluorination: The introduction of fluorine atoms is achieved through a fluorination reaction using a fluorinating agent, such as hydrogen fluoride or a fluorine gas mixture. This step requires careful control of reaction conditions to ensure the selective incorporation of fluorine atoms.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Bromomethyl)-5,5,5-trifluoro-3-methylpent-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, such as hydroxide, cyanide, or amine groups.
Addition Reactions: The double bond in the pentene backbone allows for addition reactions with electrophiles, such as hydrogen halides or halogens, leading to the formation of dihalogenated or halohydrin products.
Oxidation and Reduction: The compound can undergo oxidation reactions to form epoxides or carbonyl compounds, while reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, sodium cyanide, and primary amines. Reactions are typically conducted in polar solvents, such as water or dimethyl sulfoxide, at moderate temperatures.
Addition Reactions: Reagents such as hydrogen chloride, bromine, and iodine are used. Reactions are often carried out in non-polar solvents, such as dichloromethane, at room temperature.
Oxidation and Reduction: Oxidizing agents like m-chloroperbenzoic acid or potassium permanganate are used for oxidation, while reducing agents like hydrogen gas or lithium aluminum hydride are employed for reduction.
Major Products Formed
Substitution: Products include hydroxymethyl, cyanomethyl, and aminomethyl derivatives.
Addition: Products include dihalogenated alkanes and halohydrins.
Oxidation and Reduction: Products include epoxides, carbonyl compounds, and saturated alkanes.
Wissenschaftliche Forschungsanwendungen
3-(Bromomethyl)-5,5,5-trifluoro-3-methylpent-1-ene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where halogenated compounds have shown efficacy.
Industry: It is used in the development of specialty chemicals, including agrochemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 3-(Bromomethyl)-5,5,5-trifluoro-3-methylpent-1-ene involves its interaction with molecular targets and pathways, including:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to changes in their activity or function.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell growth, apoptosis, or inflammation. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity for certain targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Chloromethyl)-5,5,5-trifluoro-3-methylpent-1-ene: Similar structure but with a chlorine atom instead of bromine.
3-(Bromomethyl)-5,5,5-trifluoro-3-methylhex-1-ene: Similar structure but with an additional carbon atom in the backbone.
3-(Bromomethyl)-5,5,5-trifluoro-3-methylbut-1-ene: Similar structure but with a shorter carbon chain.
Uniqueness
3-(Bromomethyl)-5,5,5-trifluoro-3-methylpent-1-ene is unique due to the combination of bromine and fluorine atoms, which impart distinct chemical properties, such as increased reactivity and stability. Its specific structure allows for targeted modifications and applications in various fields, making it a valuable compound for research and industrial use.
Eigenschaften
Molekularformel |
C7H10BrF3 |
|---|---|
Molekulargewicht |
231.05 g/mol |
IUPAC-Name |
3-(bromomethyl)-5,5,5-trifluoro-3-methylpent-1-ene |
InChI |
InChI=1S/C7H10BrF3/c1-3-6(2,5-8)4-7(9,10)11/h3H,1,4-5H2,2H3 |
InChI-Schlüssel |
FZEFNYZBLKGGNH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(F)(F)F)(CBr)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-2-[(3-Chlorophenyl)methylidene]butanoic acid](/img/structure/B13162309.png)

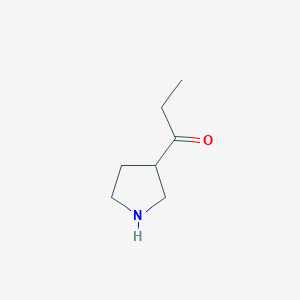
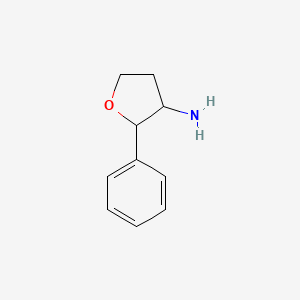
![9-Methyl-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B13162330.png)

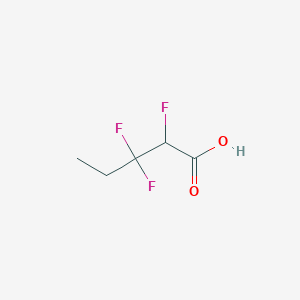
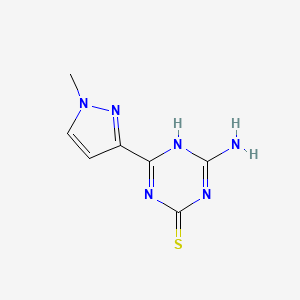
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(isoquinolin-5-yl)propanoic acid](/img/structure/B13162347.png)

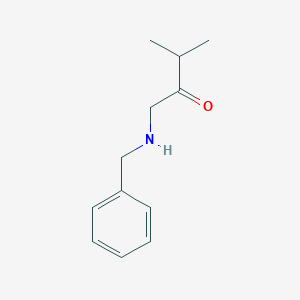
![5-[Methyl(prop-2-yn-1-yl)amino]furan-2-carbaldehyde](/img/structure/B13162355.png)
